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Compound of Interest

Compound Name: 2-(Boc-amino)-5-cyanopyridine

Cat. No.: B3030415

Introduction

In the landscape of modern drug discovery and materials science, the strategic use of
functionalized heterocyclic building blocks is paramount. Among these, 2-(Boc-amino)-5-
cyanopyridine, systematically named tert-butyl (5-cyanopyridin-2-yl)carbamate, emerges as a
highly versatile intermediate. Its bifunctional nature—possessing a nucleophilic amine
protected by a thermally and chemically labile tert-butoxycarbonyl (Boc) group, and an
electrophilic, synthetically malleable cyano group—renders it an invaluable precursor for
constructing complex molecular architectures. This guide provides an in-depth analysis of the
core physical properties of this compound, offering researchers and development professionals
a foundational understanding essential for its effective application in synthesis, process
development, and quality control.

Core Physicochemical Properties

The fundamental identity and physical state of a compound are encapsulated by its core
properties. For 2-(Boc-amino)-5-cyanopyridine, these characteristics are pivotal for handling,
reaction setup, and purification.
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Property Value Source(s)
Chemical Formula C11H13Ns02 [1]
Molecular Weight 219.24 g/mol [1]

CAS Number 902837-44-9 [11[2]
Appearance Solid [1]

Melting Point 170-175 °C [3]

The compound is a stable solid at room temperature.[1] The reported melting range of 170-175
°C is a critical parameter for identification and purity assessment; significant deviation from this
range may suggest the presence of impurities.[3] While an alternative CAS number, 814263-
30-4, is sometimes associated with this compound, 902837-44-9 is the most consistently cited
identifier in recent chemical and safety literature.[2][4]

Solubility Profile: A Structural Interpretation

While quantitative solubility data is not extensively published, a qualitative assessment can be
derived from the compound's molecular structure. The molecule presents a classic case of
conflicting solubility drivers.

o Polar/Hydrogen Bonding Moieties: The pyridine nitrogen, the cyano group (C=N), and the
carbamate N-H group introduce polarity and potential for hydrogen bonding, favoring
solubility in polar solvents.

e Nonpolar Moieties: The large, hydrophobic tert-butyl group and the aromatic pyridine ring
significantly increase the nonpolar character, promoting solubility in organic solvents.

Consequently, 2-(Boc-amino)-5-cyanopyridine is expected to exhibit poor solubility in water. It
is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and
dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and
chloroform (CHCIs). Solubility is also expected in moderately polar solvents like tetrahydrofuran
(THF), ethyl acetate, and alcohols, though potentially to a lesser extent.
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Spectroscopic Characterization (Theoretical
Analysis)

In the absence of publicly available, peer-reviewed spectra, this section provides a theoretical
prediction of the key spectroscopic features of 2-(Boc-amino)-5-cyanopyridine. This
predictive analysis is grounded in the foundational principles of spectroscopy and serves as an
authoritative guide for researchers interpreting their own experimental data.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations from its functional groups. The
presence of these key absorption bands provides a rapid and reliable method for structural
confirmation.

Predicted Wavenumber

Vibrational Mode Functional Group
(cm™)

N-H Stretch Carbamate (N-H) 3350 - 3250
C-H Stretch (Aromatic) Pyridine Ring 3100 - 3000
C-H Stretch (Aliphatic) tert-Butyl (C-H) 2980 - 2950
Nitrile Stretch Cyano (C=N) 2230 - 2220
Carbonyl Stretch Carbamate (C=0) 1725 - 1705
C=C, C=N Stretches Pyridine Ring 1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Spectrum: The proton NMR spectrum is expected to be highly informative, with distinct
signals for each proton environment. In a solvent like CDCls or DMSO-ds, the following
resonances are predicted:

o Pyridine Protons (3H): Three signals in the aromatic region (& 7.5-8.8 ppm). The proton at
C4 (between the two substituents) will likely appear as a doublet of doublets (dd). The
protons at C3 and C6 will appear as doublets (d).
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o Carbamate Proton (1H): A broad singlet (s) typically between & 8.0-9.5 ppm, whose position
can be concentration and solvent-dependent.

e tert-Butyl Protons (9H): A sharp, intense singlet (s) in the aliphatic region, expected around &
1.5 ppm.

13C NMR Spectrum: The molecule possesses 9 unique carbon atoms, which should give rise to
9 distinct signals in the 13C NMR spectrum.

Pyridine Carbons (5C): Signals in the 6 110-155 ppm range.

Carbonyl Carbon (1C): The carbamate C=0 signal, expected around & 150-155 ppm.

Cyano Carbon (1C): The C=N carbon signal, typically found in the & 115-120 ppm range.

tert-Butyl Carbons (2C): Two signals: one for the quaternary carbon (~ 80 ppm) and one for
the three equivalent methyl carbons (~4 28 ppm).

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily
protonate.

e Molecular lon: The primary observed ion should be the protonated molecule [M+H]* at an
m/z of approximately 220.11.

e Fragmentation: A characteristic fragmentation pattern would involve the loss of the Boc
group or components thereof, such as the loss of isobutylene (56 Da) or the entire Boc group
(100 Da), leading to significant fragment ions.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized experimental
protocols are essential. The following section outlines self-validating methodologies for the
characterization of 2-(Boc-amino)-5-cyanopyridine.

Workflow for Physicochemical Characterization
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The logical flow for a comprehensive analysis of a new batch of the compound is illustrated
below. This workflow ensures that identity, purity, and key physical properties are confirmed
before its use in further applications.
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Workflow for compound characterization.

Protocol 1: Melting Point Determination
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o Sample Preparation: Finely powder a small amount of the crystalline sample. Tightly pack
the dry powder into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

o Measurement: Heat the sample rapidly to ~20 °C below the expected melting point (i.e., to
~150 °C). Then, decrease the heating rate to 1-2 °C per minute.

e Recording: Record the temperature at which the first drop of liquid appears (onset of melting)
and the temperature at which the entire sample becomes a clear liquid (completion of
melting). This range is the melting point. The narrowness of the range is an indicator of

purity.

Protocol 2: NMR Sample Preparation

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., DMSO-ds or CDCIs).

o Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR
tube.

» Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

e Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.
A clear, homogeneous solution is required for high-quality spectra.

e Analysis: The sample is now ready for insertion into the NMR spectrometer.

Handling and Storage

From a safety and stability perspective, proper handling and storage are crucial.

o Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles
with side-shields, protective gloves, and a lab coat.[1] Operations should be carried out in a
well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with
skin and eyes.[1]
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 Stability: The compound is stable under recommended storage conditions.[1] The Boc
protecting group is sensitive to strong acids and high temperatures, which can cause
premature deprotection.

o Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Store
away from direct sunlight, sources of ignition, and incompatible materials such as strong
oxidizing agents and acids.[1]

Conclusion

2-(Boc-amino)-5-cyanopyridine is a foundational building block whose utility is directly tied to
a thorough understanding of its physical properties. Its solid nature, defined melting point,
predictable solubility, and distinct spectroscopic signatures provide the necessary parameters
for its confident use in complex synthetic pathways. By leveraging the data and protocols within
this guide, researchers can ensure material quality, optimize reaction conditions, and
accelerate the development of novel chemical entities in the pharmaceutical and materials
science sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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